BenchChemオンラインストアへようこそ!

(S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate

Orthogonal protection Solid-phase synthesis Piperazine diversification

(S)-tert-Butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate (CAS 674791-99-2) is a chiral, orthogonally protected piperazine derivative with the molecular formula C₁₉H₃₀N₂O₂ and molecular weight 318.46 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a benzyl group at the N4 position, and an (S)-configured isopropyl substituent at the 2-position of the piperazine ring.

Molecular Formula C19H30N2O2
Molecular Weight 318.461
CAS No. 674791-99-2
Cat. No. B2988340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate
CAS674791-99-2
Molecular FormulaC19H30N2O2
Molecular Weight318.461
Structural Identifiers
SMILESCC(C)C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
InChIInChI=1S/C19H30N2O2/c1-15(2)17-14-20(13-16-9-7-6-8-10-16)11-12-21(17)18(22)23-19(3,4)5/h6-10,15,17H,11-14H2,1-5H3/t17-/m1/s1
InChIKeyXFKIFDHXCLAUQA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (S)-tert-Butyl 4-Benzyl-2-Isopropylpiperazine-1-Carboxylate (CAS 674791-99-2): A Chiral Piperazine Building Block for CNS-Targeted Medicinal Chemistry


(S)-tert-Butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate (CAS 674791-99-2) is a chiral, orthogonally protected piperazine derivative with the molecular formula C₁₉H₃₀N₂O₂ and molecular weight 318.46 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a benzyl group at the N4 position, and an (S)-configured isopropyl substituent at the 2-position of the piperazine ring . It is primarily utilized as a key intermediate in the synthesis of biologically active molecules targeting central nervous system (CNS) receptors, including neuropeptide S receptor (NPSR) antagonists, sigma receptor ligands, and melanocortin-4 receptor (MC-4R) agonists . The stereodefined (S) configuration at C2, combined with the differential lability of the Boc and benzyl protecting groups, enables selective, sequential deprotection in multistep synthetic routes—a feature not available with simpler mono-protected or achiral piperazine building blocks.

Why Generic Substitution Fails for (S)-tert-Butyl 4-Benzyl-2-Isopropylpiperazine-1-Carboxylate: Orthogonal Protection, Stereochemistry, and Substituent Specificity


Piperazine building blocks are not interchangeable in advanced medicinal chemistry programs. This compound provides a unique combination of three structural features—(S)-stereochemistry at C2, a Boc group at N1, and a benzyl group at N4—that cannot be replicated by any single commercially available analog . The Boc group undergoes acidolytic cleavage (TFA/DCM) while the N-benzyl group is stable under these conditions and requires hydrogenolysis (H₂, Pd/C) for removal; this orthogonality enables sequential functionalization of the two nitrogen atoms without protecting group manipulation steps that would be required with bis-Boc or bis-benzyl analogs . The (S)-isopropyl substituent introduces steric bulk and lipophilicity at the 2-position that directly influences the conformational bias of downstream products and their receptor-binding pharmacophores—replacing isopropyl with methyl (CAS 120737-77-1) or ethyl (CAS 502482-44-2) alters both steric and lipophilic parameters in ways that are not linearly predictable from simple Hansch analysis . Furthermore, the (R)-enantiomer (CAS 674791-98-1) is commercially available but produces diastereomeric products upon coupling with chiral fragments, meaning enantiomeric identity of the building block is strictly dictated by the stereochemical requirements of the final target . These considerations make generic substitution inadvisable without full re-optimization of the synthetic route and pharmacological profile.

Quantitative Differentiation Evidence for (S)-tert-Butyl 4-Benzyl-2-Isopropylpiperazine-1-Carboxylate Versus Closest Analogs


Orthogonal Protecting Group Strategy: Boc/N1 vs. Benzyl/N4 Differential Cleavage Enables Sequential Piperazine Functionalization

The target compound is uniquely orthogonally protected among commercially available 2-isopropylpiperazine building blocks: it carries an acid-labile Boc group at N1 and a hydrogenolysis-labile benzyl group at N4 . In contrast, (S)-N4-Benzyl-2-isopropylpiperazine (CAS 324748-62-1) has no Boc group, leaving N1 as a free secondary amine that cannot be selectively functionalized in the presence of N4 without additional protection steps. Conversely, (S)-1-Boc-2-isopropylpiperazine (CAS 674792-04-2) lacks the benzyl group, leaving N4 unprotected. The target compound thus eliminates one full protection/deprotection cycle relative to either alternative in any synthetic sequence requiring differentiated N1 and N4 substitution .

Orthogonal protection Solid-phase synthesis Piperazine diversification Medicinal chemistry

Enantiomeric Identity: (S)-Configuration at C2 is Required for Stereocontrolled Synthesis of NPSR Antagonists and MC-4R Agonists

The (S)-configuration at C2 is mandatory for the synthesis of specific neuropeptide S receptor (NPSR) antagonists and melanocortin-4 receptor (MC-4R) agonists, as documented in the associated primary literature . The (R)-enantiomer (CAS 674791-98-1) is commercially available but, when incorporated into chiral pharmacophores, yields diastereomeric products with distinct—and typically inferior—receptor binding profiles. The target compound is supplied with enantiomeric purity ≥98% as verified by chiral HPLC or NMR , ensuring that downstream coupling reactions proceed without epimerization-related yield losses or the need for chiral separation of diastereomeric products.

Chiral building block Enantiomeric purity NPSR antagonist MC-4R agonist Stereospecific synthesis

2-Isopropyl Substituent: Steric and Lipophilic Differentiation Versus 2-Methyl and 2-Ethyl Analogs in Receptor-Binding Applications

The 2-isopropyl substituent on the target compound provides distinct steric and lipophilic properties compared to the 2-methyl analog (tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, CAS 120737-77-1) and the 2-ethyl analog (tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate, CAS 502482-44-2) . The isopropyl group (van der Waals volume ≈ 31.0 ų, computed logP contribution ≈ +1.3 over hydrogen) is significantly larger and more lipophilic than methyl (vdW volume ≈ 13.7 ų, ΔlogP ≈ +0.5) and ethyl (vdW volume ≈ 23.9 ų, ΔlogP ≈ +1.0) [1]. In the context of 4-benzylpiperazine sigma receptor ligands, the 2-alkyl substituent size directly modulates both sigma-1/sigma-2 selectivity and binding affinity, with branched alkyl groups at the 2-position generally enhancing sigma-1 affinity [2]. The isopropyl group introduces a specific conformational bias (preferred pseudo-equatorial orientation) that influences the spatial presentation of the N1 and N4 substituents to receptor binding pockets.

Structure-activity relationship Isopropyl substituent Lipophilicity Sigma receptor Piperazine conformation

Storage Stability and Physical Form: Defined Storage Conditions (2–8 °C, Dry, Sealed) Ensure Reproducible Synthetic Performance

The target compound is supplied as a solid with a melting point range of 120–122 °C and is specified for storage at 2–8 °C under dry, sealed conditions . In contrast, the Boc-deprotected analog (S)-N4-Benzyl-2-isopropylpiperazine (CAS 324748-62-1) is a free secondary amine with higher reactivity toward atmospheric CO₂ and moisture, requiring more stringent handling precautions and exhibiting shorter shelf life under typical laboratory storage conditions . The Boc protecting group stabilizes the N1 nitrogen against oxidation and nucleophilic degradation, making the target compound the preferred form for long-term inventory stocking in medicinal chemistry compound management systems.

Storage stability Quality control Reproducibility Procurement specification

Priority Application Scenarios for (S)-tert-Butyl 4-Benzyl-2-Isopropylpiperazine-1-Carboxylate in Drug Discovery and Chemical Biology


Synthesis of Neuropeptide S Receptor (NPSR) Antagonists for Substance Abuse Research

This compound serves as the chiral, orthogonally protected piperazine core for constructing oxazolo[3,4-a]pyrazine-derived NPSR antagonists, as described by Albanese et al. (2021) . The (S)-isopropyl group at C2 is a critical stereochemical determinant for NPSR binding, and the Boc/benzyl orthogonal protection enables sequential N1 and N4 elaboration without protecting group crossover. Researchers developing NPSR-targeted therapeutics for substance abuse disorders should procure this specific (S)-enantiomer building block to ensure fidelity to the published SAR.

Construction of Melanocortin-4 Receptor (MC-4R) Subtype-Selective Agonists

Piperazine urea derivatives that act as selective MC-4R agonists utilize this compound as a key intermediate . The benzyl group at N4 serves as a latent site for introduction of aryl or heteroaryl pharmacophore elements after hydrogenolytic deprotection, while the Boc group at N1 allows for urea formation with appropriate isocyanate or carbamoyl chloride reagents. The (S)-isopropyl substituent contributes to the conformational constraint necessary for MC-4R subtype selectivity over other melanocortin receptor subtypes.

Sigma-1 Receptor Ligand Development: Radioligand and Fluorescent Probe Synthesis

4-Benzylpiperazine scaffolds with 2-alkyl substitution are privileged structures for sigma-1 receptor binding [1]. The target compound provides the 2-isopropyl-substituted variant, which occupies a distinct steric parameter space compared to the more common 2-methyl and 2-ethyl analogs. The orthogonal Boc/benzyl protection is particularly advantageous for introducing fluorescent labels, chelators, or PET isotope-bearing prosthetic groups at a single, defined nitrogen position while retaining the benzyl moiety for sigma-1 affinity.

Diversity-Oriented Synthesis of Polysubstituted Piperazine Libraries

As documented by Reginato et al. (2010), N-Boc, N-benzyl protected piperazines are versatile intermediates for synthesizing diverse polysubstituted piperazines and dihydro-2H-pyrazines via selective reduction and functionalization sequences . The target compound's orthogonal protecting group strategy enables split-pool library synthesis where N1 and N4 can be independently diversified—a capability not available with symmetrically protected or mono-protected piperazine building blocks.

Quote Request

Request a Quote for (S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.